molecular formula C25H15NO3S B11710132 3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one

3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B11710132
M. Wt: 409.5 g/mol
InChI Key: KQMZSIIFGSINMK-UHFFFAOYSA-N
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Description

3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of fluorenyl, thiazolyl, and chromenone moieties

Preparation Methods

The synthesis of 3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions. One common method involves the Hantzsch reaction, where 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide reacts with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions can vary, with or without the use of a base catalyst, which can influence the reaction time and yield . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one include:

Properties

Molecular Formula

C25H15NO3S

Molecular Weight

409.5 g/mol

IUPAC Name

3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxychromen-2-one

InChI

InChI=1S/C25H15NO3S/c27-18-7-5-16-11-21(25(28)29-23(16)12-18)24-26-22(13-30-24)15-6-8-20-17(10-15)9-14-3-1-2-4-19(14)20/h1-8,10-13,27H,9H2

InChI Key

KQMZSIIFGSINMK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)C5=CC6=C(C=C(C=C6)O)OC5=O

Origin of Product

United States

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